molecular formula C11H8N2O3 B8530058 1-(4-Nitro-phenyl)-1H-pyridin-4-one

1-(4-Nitro-phenyl)-1H-pyridin-4-one

Cat. No. B8530058
M. Wt: 216.19 g/mol
InChI Key: GUXAPBDBJCHVEH-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

To a solution of 10 g 1-(4-Nitro-phenyl)-1H-pyridin-4-one in 510 mL ethyl acetate and 26 mL ethanol, 52.1 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 6 h. Then, after cooling to RT the solvents were removed under reduced pressure. The residue was taken-up in 100 mL aqueous NaHCO3 solution and 200 mL ethyl acetate were added. The inorganic precipitate was filtered off and the solids were washed with ethyl acetate. After separation of the organic layer, the aqueous layer of the filtrate was extracted with ethyl acetate (2×100 ml) and with DCM (3×150 ml). The combined organic layers were dried over Na2SO4 and the solvents were removed under reduced pressure. The remaining product was pure enough for the next reaction step. Yield: 6 g.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:15]=[CH:14][C:13](=[O:16])[CH:12]=[CH:11]2)=[CH:6][CH:5]=1)([O-])=O>C(OCC)(=O)C.C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:11]=[CH:12][C:13](=[O:16])[CH:14]=[CH:15]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C=CC(C=C1)=O
Name
SnCl2 dihydrate
Quantity
52.1 g
Type
reactant
Smiles
Name
Quantity
510 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
ADDITION
Type
ADDITION
Details
200 mL ethyl acetate were added
FILTRATION
Type
FILTRATION
Details
The inorganic precipitate was filtered off
WASH
Type
WASH
Details
the solids were washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After separation of the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer of the filtrate was extracted with ethyl acetate (2×100 ml) and with DCM (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining product was pure enough for the next reaction step

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)N1C=CC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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